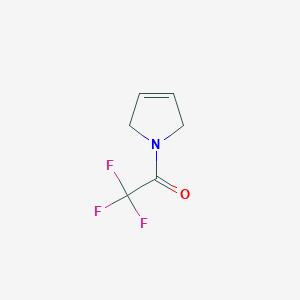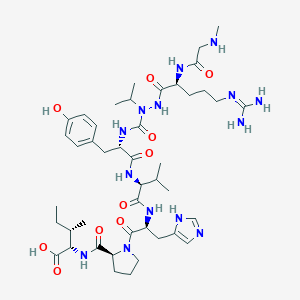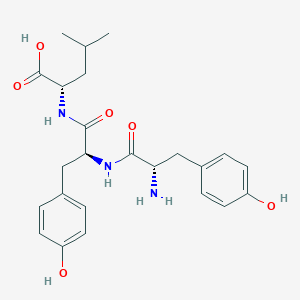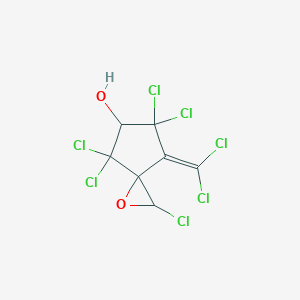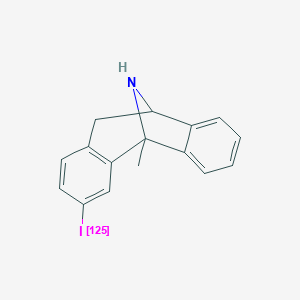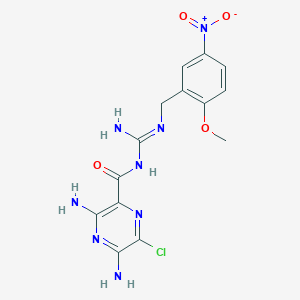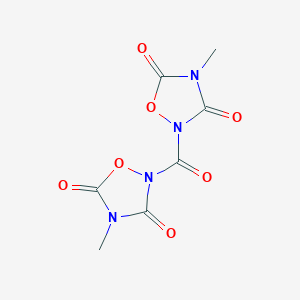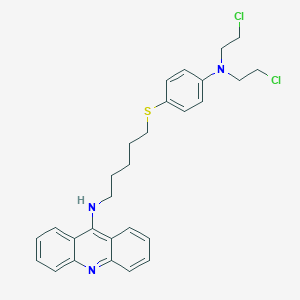
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-, commonly known as AC-5, is a synthetic acridine derivative that has been studied for its potential use in cancer treatment. AC-5 has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of AC-5 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and damage to DNA. AC-5 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
AC-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AC-5 can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AC-5 has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AC-5 in lab experiments is its ability to exhibit antitumor activity against a variety of cancer cell lines. However, one limitation is its potential toxicity, which can make it difficult to use in vivo.
Zukünftige Richtungen
There are several potential future directions for research on AC-5. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further investigation is needed to fully understand the mechanism of action of AC-5 and its potential side effects.
Synthesemethoden
The synthesis of AC-5 involves several steps, including the reaction of 4-chlorobenzenethiol with 5-bromo-1-pentanol to form 5-bromo-1-pentylthiol. This intermediate is then reacted with 4-(bis(2-chloroethyl)amino)phenyl)methanamine to form the desired product, AC-5.
Wissenschaftliche Forschungsanwendungen
AC-5 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that AC-5 exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that AC-5 can inhibit tumor growth in animal models.
Eigenschaften
CAS-Nummer |
125173-76-4 |
|---|---|
Produktname |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Molekularformel |
C28H31Cl2N3S |
Molekulargewicht |
512.5 g/mol |
IUPAC-Name |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
InChI-Schlüssel |
HQAUYCHQXXIBSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
125173-76-4 |
Synonyme |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)
